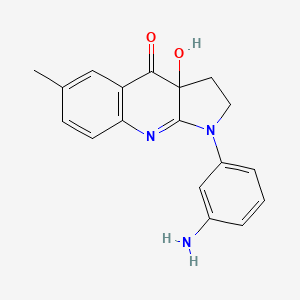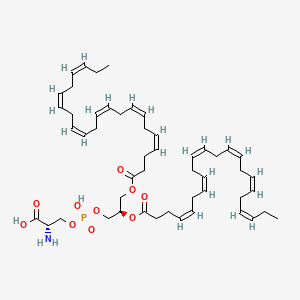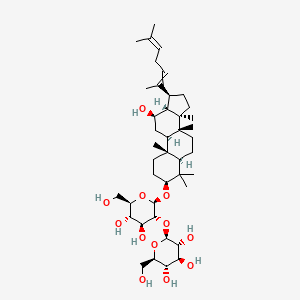
Ginsenoside Rg31
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ginsenoside Rg31 is a rare ginsenoside derived from the Panax ginseng plant. Ginsenosides are a class of natural steroid glycosides and triterpene saponins known for their diverse pharmacological activities. This compound, in particular, has garnered attention for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ginsenoside Rg31 typically involves the hydrolysis of major ginsenosides such as Ginsenoside Rb1, Rb2, and Rc. This process can be achieved through enzymatic hydrolysis using specific glycosidases or through acid hydrolysis under controlled conditions. The enzymatic method is preferred due to its specificity and mild reaction conditions, which help preserve the integrity of the compound.
Industrial Production Methods
Industrial production of this compound involves the extraction of ginsenosides from Panax ginseng roots, followed by purification and conversion processes. The roots are first steamed and dried to enhance the content of specific ginsenosides. The extracted ginsenosides are then subjected to enzymatic or acid hydrolysis to produce this compound. Advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), are used to purify the compound to a high degree of purity.
Chemical Reactions Analysis
Types of Reactions
Ginsenoside Rg31 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the ginsenoside structure.
Reduction: Reduction reactions can alter the double bonds within the ginsenoside molecule.
Substitution: Substitution reactions can replace specific functional groups with others, potentially modifying the biological activity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the formation of alcohols.
Scientific Research Applications
Ginsenoside Rg31 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of ginsenosides and their derivatives.
Biology: this compound is studied for its effects on cellular processes, including apoptosis, cell proliferation, and differentiation.
Medicine: It has shown potential in the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Industry: this compound is used in the development of functional foods, dietary supplements, and cosmetic products due to its bioactive properties.
Mechanism of Action
Ginsenoside Rg31 exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators by modulating the NF-κB and MAPK signaling pathways.
Anti-cancer: this compound induces apoptosis and inhibits cell proliferation by targeting the PI3K/AKT/mTOR and JAK/STAT pathways.
Neuroprotective: It protects neurons from oxidative stress and apoptosis by activating the Nrf2/ARE pathway and inhibiting the caspase cascade.
Comparison with Similar Compounds
Similar Compounds
Ginsenoside Rg3: Known for its anti-cancer and anti-inflammatory properties.
Ginsenoside Rk1: Exhibits strong anti-tumor activity.
Ginsenoside Rg5: Has potent anti-inflammatory and anti-cancer effects.
Uniqueness
Ginsenoside Rg31 is unique due to its specific molecular structure, which confers distinct pharmacological properties. Unlike other ginsenosides, this compound has shown a broader range of biological activities, making it a promising candidate for therapeutic applications.
Properties
CAS No. |
74964-14-0 |
|---|---|
Molecular Formula |
C42H70O12 |
Molecular Weight |
767.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O12/c1-21(2)10-9-11-22(3)23-12-16-42(8)30(23)24(45)18-28-40(6)15-14-29(39(4,5)27(40)13-17-41(28,42)7)53-38-36(34(49)32(47)26(20-44)52-38)54-37-35(50)33(48)31(46)25(19-43)51-37/h10-11,23-38,43-50H,9,12-20H2,1-8H3/t23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37+,38+,40+,41-,42-/m1/s1 |
InChI Key |
NJUXRKMKOFXMRX-MHOSXIPRSA-N |
Isomeric SMILES |
CC(=CCC=C(C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


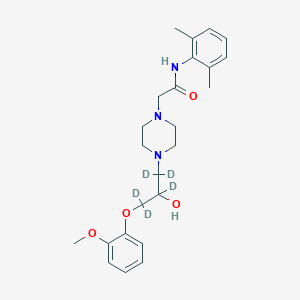

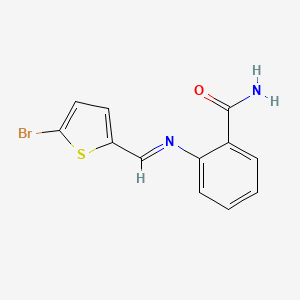

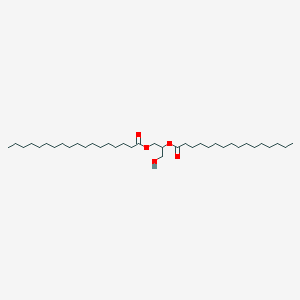
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10788616.png)
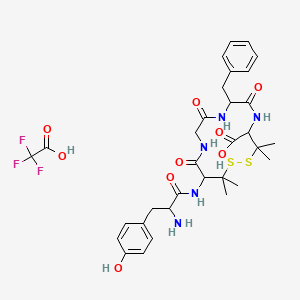
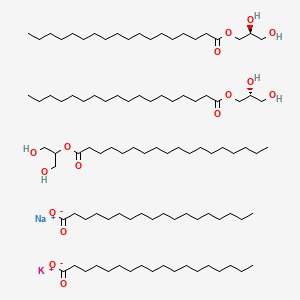
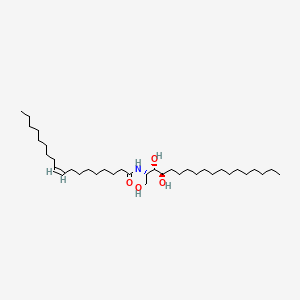
![N-[(2S)-3-amino-2-({3-methyl-N-[(2E,4Z)-8-methyldeca-2,4-dienoyl]-L-alpha-aspartyl}amino)butanoyl]-D-valyl-L-lysyl-3-hydroxy-L-alpha-aspartyl-L-alpha-aspartylglycyl-3-methyl-D-alpha-aspartyl-L-valyl-(4R)-4-methyl-L-proline](/img/structure/B10788644.png)
![N-[(4S,7R,10S,13S,16S,22R,25S,29R,30aS)-10-(4-aminobutyl)-22-(1-carboxyethyl)-13-[carboxy(hydroxy)methyl]-16-(carboxymethyl)-7,25-diisopropyl-3,29-dimethyl-1,5,8,11,14,17,20,23,26-nonaoxotriacontahydropyrrolo[2,1-c][1,4,7,10,13,16,19,22,25]nonaazacyclooctacosin-4-yl]-3-methyl-N(2)-[(2E,4Z)-8-methylnona-2,4-dienoyl]-L-alpha-asparagine](/img/structure/B10788654.png)

